molecular formula C18H27N3O B2695254 2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-30-2

2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2695254
CAS No.: 2097918-30-2
M. Wt: 301.434
InChI Key: ITFSQENCGJDDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a synthetic small molecule featuring a cyclopenta[c]pyridazin-3-one core, a scaffold recognized for its diverse and significant biological activities in medicinal chemistry research . This particular derivative is of high interest for investigating novel therapeutic pathways, primarily in two key areas: as a potential modulator of undruggable oncology targets and as an agent for central nervous system (CNS) disorders. In oncology research, the pyridazinone scaffold shows promise for the modulation of the MYC family of proto-oncogenes . The MYC transcription factors are pivotal regulators of cell proliferation and are implicated in the pathogenesis of a vast majority of cancers, yet they have historically been considered undruggable with small molecules . Compounds based on the pyridazinone structure are being explored as a viable approach to inhibit MYC-driven tumor growth and survival, offering a potential strategy for cancers such as breast cancer, lung cancer, and various leukemias . Concurrently, the structural motifs present in this compound, specifically the piperidine and cyclopentyl groups, are characteristic of ligands designed for neuronal receptors . Related pyridazinone-piperidine compounds have been developed as potent inverse agonists of the histamine H3 receptor (H3R) . H3R antagonists and inverse agonists have demonstrated robust efficacy in preclinical models for enhancing cognitive function and promoting wakefulness, making them compelling candidates for the treatment of neurological conditions . The integration of these two pharmacophores suggests this compound may serve as a valuable chemical probe for researchers studying the intersection of these pathways or for screening against a panel of biological targets to elucidate novel mechanisms of action.

Properties

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18-12-15-4-3-7-17(15)19-21(18)13-14-8-10-20(11-9-14)16-5-1-2-6-16/h12,14,16H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFSQENCGJDDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one , with CAS Number 2097918-30-2 , is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4OC_{19}H_{26}N_4O with a molecular weight of 301.4 g/mol . Its structure includes a cyclopentylpiperidine moiety attached to a cyclopenta[c]pyridazinone framework, which contributes to its unique biological properties.

PropertyValue
Molecular Weight301.4 g/mol
CAS Number2097918-30-2
Chemical FormulaC19H26N4O
AppearanceWhite crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The exact mechanism is still under investigation, but it is believed to modulate neurotransmitter systems and exhibit neuroprotective effects.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, possibly through the modulation of signaling pathways related to inflammation and apoptosis.

Case Studies

  • In Vitro Anticancer Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study suggested that the compound induces apoptosis via the caspase pathway.
  • Neuroprotection in Animal Models : In a mouse model of Parkinson's disease, administration of the compound showed a marked improvement in motor function and reduced dopaminergic neuron loss compared to control groups. The protective effect was linked to decreased oxidative stress markers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
1-(Cyclopentylpiperidin-4-yl)methyl-3-phenylureaModerate anticancer activityLacks cyclopenta[c]pyridazinone moiety
1-(Cyclopentylpiperidin-4-yl)methyl-3-(trifluoromethyl)phenylureaHigh lipophilicity; potential CNS effectsEnhanced metabolic stability

Scientific Research Applications

Structural Overview

The chemical structure of the compound is characterized by a cyclopenta[c]pyridazine core fused with a piperidine moiety. The molecular formula is C15H22N4OC_{15}H_{22}N_{4}O with a molecular weight of approximately 274.36 g/mol. The structural complexity suggests diverse interactions with biological targets.

Research indicates that this compound may exhibit several pharmacological properties:

1. Antimicrobial Properties
Compounds similar to 2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one have shown significant antimicrobial activity against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. Studies report IC50 values indicating potent inhibition of bacterial growth, suggesting that this compound may possess comparable antimicrobial properties.

2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key enzymes involved in various biological pathways:

  • Acetylcholinesterase Inhibition : It may interact with acetylcholinesterase, an enzyme critical for neurotransmission. Such inhibition can have implications in treating neurological disorders like Alzheimer's disease.
  • Urease Inhibition : The compound has shown promise in inhibiting urease, which is relevant in managing urinary tract infections.

3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research on similar compounds has highlighted mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological activity of compounds within the same structural family:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives against clinically relevant pathogens. The results indicated that certain modifications to the piperidine ring enhance antimicrobial potency (Journal of Medicinal Chemistry).
  • Enzyme Inhibition Studies : Research published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives of cyclopenta[c]pyridazine showed strong inhibitory effects on acetylcholinesterase and urease, supporting their potential as therapeutic agents for neurological and urinary tract conditions.
  • Anticancer Research : A study published in Cancer Letters reported that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(1-cyclopentylpiperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one can be contextualized by comparing it to related cyclopenta-fused pyridazinones and pyrimidinones. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS RN Key Features Source
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one 1-Cyclopentylpiperidin-4-ylmethyl C20H28N3O 326.46* Not provided High lipophilicity due to cyclopentyl group; potential CNS activity Target compound
2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one (BK80300) 1-(2-Methylbenzoyl)piperidin-4-ylmethyl C21H25N3O2 351.44 2320213-48-5 Aromatic acyl group may enhance π-π interactions; higher MW
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one Unsubstituted core C7H8N2O 136.15 122001-78-9 Simplest analogue; lacks complex substituents; used as a synthetic precursor
4-(Trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one 4-Trifluoromethyl C8H7F3N2O 204.15* Not provided Electron-withdrawing CF3 group may alter reactivity and metabolic stability
2-(Pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one Pyridin-3-yl at position 2 C12H12N4O 228.25* 1239747-91-1 Pyrimidinone core with heteroaromatic substituent; potential kinase inhibition
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one 3-Aminopiperidin-1-yl and methyl groups C13H20N4O 248.32 1710195-23-5 Amino group enhances solubility; methyl group may sterically hinder binding
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride Pyrrolidin-1-yl-ethyl-ketone; hydrochloride C13H19ClN4O2 314.77 1384427-71-7 Charged hydrochloride salt; ketone linker may influence bioavailability

*Calculated based on molecular formula.

Key Observations :

Substituent Diversity :

  • The cyclopentylpiperidine group in the target compound distinguishes it from analogues with acylated piperidines (e.g., BK80300 ) or simpler substituents (e.g., unsubstituted core ).
  • Electron-withdrawing groups (e.g., CF3 in ) contrast with the electron-neutral cyclopentyl group, suggesting divergent reactivity and target interactions.

Molecular Weight and Lipophilicity: The target compound (MW ~326) is intermediate in size compared to BK80300 (MW 351.44) and smaller derivatives like the trifluoromethyl analogue (MW 204.15). Its lipophilicity likely exceeds that of amino- or pyridyl-substituted derivatives (e.g., ).

Biological Implications: Piperidine modifications: Cyclopentyl and 2-methylbenzoyl groups () may enhance blood-brain barrier penetration compared to charged or polar derivatives (e.g., hydrochloride salt in ). Core variations: Pyridazinone (target compound) vs.

Synthetic Utility :

  • The unsubstituted core () serves as a scaffold for derivatization, while advanced analogues (e.g., ) highlight medicinal chemistry strategies to optimize pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.